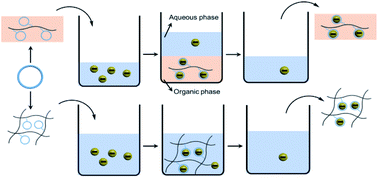Anion extractants constructed by macrocycle-based anion recognition
Journal of Materials Chemistry A Pub Date: 2022-06-27 DOI: 10.1039/D2TA03791B
Abstract
Water pollution is a global challenge. One general class of pollutants is anions, which collectively can have adverse effects on both human health and the environment. These impacts necessitate the development of new water purification technologies capable of addressing anionic pollutants. This review summarizes macrocycle-based approaches to anion extraction with a focus on systems reported by our group in recent years. These extractants remove targeted anions from aqueous source phases via three complementary modes: (1) liquid–liquid extraction involving two phase organic solvent/water systems, wherein the anions are ideally extracted from the aqueous phase into the organic phase; (2) solvent swollen polymer networks (gels) that adsorb anions from water; (3) solids that adsorb anions directly. The present treatment is organized according to the nature of the receptors used as the putative extractants, specifically calix[4]pyrrole-based systems, Schiff-base macrocycles, and approaches that rely on so-called “Texas-sized” molecular boxes.


Recommended Literature
- [1] The diagnosis of hepatic fibrosis by magnetic resonance and near-infrared imaging using dual-modality nanoparticles†
- [2] Femtosecond laser ablation multicollector ICPMS analysis of uranium isotopes in NIST glass
- [3] Reactions of organic phosphates. Part VI. The hydrolysis of aryl phosphates
- [4] The impact of steam on the electronic structure of the selective propane oxidation catalyst MoVTeNb oxide (orthorhombic M1 phase)†
- [5] Advances in targeting and heterologous expression of genes involved in the synthesis of fungal secondary metabolites
- [6] Laser control strategies for energy transfer reactions in atom molecule collisions
- [7] A thermodynamic study of selective solvation in solvent mixtures†
- [8] Three-dimensional tracking of nanoparticles by dual-color position retrieval in a double-core microstructured optical fiber†
- [9] A graphene P–N junction induced by single-gate control of dielectric structures
- [10] Optical and electronic properties of mixed halide (X = I, Cl, Br) methylammonium lead perovskite solar cells†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 157701-72-9
-
CAS no.: 141807-57-0
-
CAS no.: 16679-94-0
-
CAS no.: 112076-61-6









